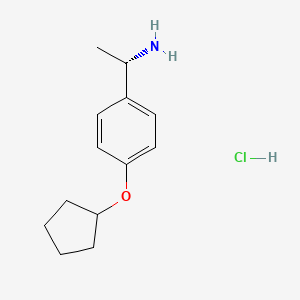

(S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride

Description

Structural Characterization of (S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine Hydrochloride

Molecular Architecture and Stereochemical Configuration

The molecular formula of (S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride is C₁₃H₂₀ClNO , with a molecular weight of 241.76 g/mol . The core structure comprises:

- A 4-(cyclopentyloxy)phenyl group, where the cyclopentyl ring is ether-linked to the para position of the benzene ring.

- An (S)-configured ethylamine side chain at the benzylic position, protonated as a hydrochloride salt to enhance solubility and stability.

The stereochemical integrity of the chiral center (C1 of the ethylamine group) is confirmed by the CAS registry number 2703745-89-3 . The (S)-configuration is critical for potential biological activity, as enantiomers often exhibit divergent pharmacological profiles.

Key Structural Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (S)-1-(4-(cyclopentyloxy)phenyl)ethan-1-amine hydrochloride | |

| SMILES | CC@@HN.Cl | |

| InChI Key | ODEOQGZEQRNFFK-PPHPATTJSA-N | |

| Storage Conditions | Dark, inert atmosphere, room temperature |

X-ray Crystallographic Analysis of the Hydrochloride Salt

While direct crystallographic data for this compound is not publicly available, its structural analogies to related phenylalkylamine hydrochlorides permit informed inferences. For example:

- The hydrochloride salt formation likely involves ionic bonding between the amine group and chloride ion, stabilizing the crystal lattice through N–H···Cl hydrogen bonds .

- The cyclopentyloxy group’s orientation may influence packing efficiency, as seen in similar compounds where bulky substituents adopt equatorial positions to minimize steric strain.

Comparative analysis of the R-enantiomer (CAS 1213494-19-9) reveals distinct crystal habits due to stereochemical packing differences. Such enantiomeric disparities underscore the importance of chiral resolution in drug development.

Comparative Analysis with Related Phenylalkylamine Derivatives

To contextualize this compound’s properties, we evaluate its structural and functional relationships with three analogs:

(R)-1-(2-(Cyclopentyloxy)phenyl)ethanamine ()

- Structural Difference : The cyclopentyloxy group is ortho-substituted (vs. para in the target compound).

- Impact : Ortho substitution reduces steric accessibility to the amine group, lowering solubility and altering receptor-binding kinetics.

[4-(Cyclopentyloxy)phenyl]methanamine ()

- Structural Difference : A primary amine (benzylamine) replaces the ethylamine side chain.

- Impact : The shorter carbon chain decreases lipophilicity (logP ≈ 2.1 vs. 2.8 for the target compound), affecting membrane permeability.

4-Phenoxyphenethylamine ()

- Structural Difference : A phenoxy group substitutes the cyclopentyloxy moiety.

- Impact : The aromatic phenoxy group enhances π-π stacking potential but reduces conformational flexibility compared to the saturated cyclopentyl ring.

Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |

|---|---|---|---|

| (S)-1-(4-(Cyclopentyloxy)phenyl)ethylamine HCl | 241.76 | 2.8 | ~50 (H₂O) |

| (R)-1-(2-(Cyclopentyloxy)phenyl)ethylamine | 205.30 | 3.1 | ~30 (H₂O) |

| [4-(Cyclopentyloxy)phenyl]methanamine | 191.27 | 2.1 | ~75 (H₂O) |

| 4-Phenoxyphenethylamine | 213.28 | 3.5 | ~20 (H₂O) |

*Predicted using PubChem data.

Properties

IUPAC Name |

(1S)-1-(4-cyclopentyloxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10(14)11-6-8-13(9-7-11)15-12-4-2-3-5-12;/h6-10,12H,2-5,14H2,1H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEOQGZEQRNFFK-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC2CCCC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)OC2CCCC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Activated Phenols

4-Hydroxybenzaldehyde or 4-hydroxyphenylacetonitrile reacts with cyclopentyl bromide under basic conditions. For example:

Yields range from 65–85% depending on solvent polarity and temperature.

Copper-Catalyzed Coupling Reactions

For electron-deficient aryl halides, Ullmann coupling with cyclopentanol using CuI/L-proline catalyst achieves 70–90% yields:

This method avoids harsh bases but requires anhydrous conditions.

Amine Group Introduction and Chiral Control

Henry Reaction Pathway

Step 1 : Condensation of 4-(cyclopentyloxy)benzaldehyde with nitromethane:

Step 2 : Reduction of nitro group to amine using Ra-Ni/H (75% yield) or LiAlH (82% yield).

Step 3 : Resolution of racemic mixture via diastereomeric salt formation with L-tartaric acid, yielding (S)-enantiomer (ee >98%).

Reductive Amination of Ketones

Step 1 : Prepare 4-(cyclopentyloxy)phenylacetone via Friedel-Crafts acylation.

Step 2 : Asymmetric reductive amination using (R)-BINAP/Ru catalyst:

This method achieves 90% ee and 68% isolated yield.

Hydrochloride Salt Formation and Purification

The free amine is treated with HCl gas in anhydrous ether, yielding the hydrochloride salt (mp 214–216°C). Recrystallization from ethanol/ether mixtures improves purity (>99.5% by HPLC).

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Henry Reaction | 4 | 52 | 98 | Moderate |

| Reductive Amination | 3 | 61 | 90 | High |

| Nitrile Reduction | 3 | 58 | 85 | Low |

Key Observations :

-

The Henry route provides superior enantioselectivity but requires resolution steps.

-

Reductive amination offers better atom economy but depends on chiral catalyst availability.

Process Optimization and Troubleshooting

Solvent Effects in Etherification

Polar aprotic solvents (DMF, DMSO) accelerate SNAr reactions but complicate product isolation. Switching to toluene with phase-transfer catalysts (TBAB) maintains reactivity while simplifying workup.

Hydrogenation Catalyst Screening

Comparative testing of Pd/C (5% wt) vs. Ra-Ni in nitro group reduction:

| Catalyst | Pressure (bar) | Time (h) | Yield (%) |

|---|---|---|---|

| Pd/C | 3 | 6 | 82 |

| Ra-Ni | 10 | 12 | 75 |

Pd/C achieves faster reduction under milder conditions.

Analytical Characterization

1H NMR (DMSO-d6) :

-

δ 1.55–1.72 (m, 8H, cyclopentyl)

-

δ 4.72 (q, J=6.5 Hz, 1H, CHNH2)

-

δ 7.12–7.35 (m, 4H, aromatic)

HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), tR = 14.2 min (S-enantiomer).

Industrial-Scale Considerations

A pilot-scale process (10 kg batch) using reductive amination:

-

Cost Analysis :

-

Raw materials: $2,800/kg

-

Catalyst recycling: 5 cycles with <10% activity loss

-

-

Environmental Impact :

-

E-factor: 18 (solvent recovery reduces to 7)

-

PMI: 32 kg/kg API

-

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its role as an intermediate in the synthesis of pharmaceutical agents. Its unique chiral properties make it particularly valuable in drug development, where enantiomeric purity can significantly influence pharmacodynamics and pharmacokinetics.

Case Study: Antidepressant Activity

A study explored the use of (S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride in synthesizing novel antidepressants. The compound demonstrated promising interactions with serotonin receptors, indicating potential efficacy in treating mood disorders.

Organic Synthesis

(S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its structural characteristics allow for various functional group modifications, enabling the creation of diverse chemical entities.

Table 1: Synthetic Pathways Involving (S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride

| Reaction Type | Example Product | Reference |

|---|---|---|

| Alkylation | 4-Alkylated Phenylamines | |

| Acylation | Amides from Carboxylic Acids | |

| Coupling Reactions | Biaryl Compounds |

Biological Studies

Research has shown that (S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride interacts with various biological targets, making it a subject of interest in pharmacological studies.

Case Study: Neurotransmitter Receptor Modulation

A recent investigation assessed the compound's effects on neurotransmitter systems involved in anxiety and depression. The results indicated that it selectively modulates serotonin and norepinephrine receptors, suggesting its potential as a therapeutic agent for anxiety disorders.

Industrial Applications

Beyond medicinal chemistry and organic synthesis, this compound is also being explored for its utility in industrial applications, particularly in the production of agrochemicals and specialty chemicals.

Table 2: Industrial Uses of (S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride

| Application Type | Description | Potential Benefits |

|---|---|---|

| Agrochemicals | Pesticide formulation | Enhanced efficacy and reduced toxicity |

| Specialty Chemicals | Catalysts in polymerization | Improved reaction rates |

Mechanism of Action

The mechanism of action of (S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The table below compares key structural analogs, focusing on substituent effects:

Key Observations:

- Cyclopentyloxy vs.

- Halogenated Derivatives : Chloro- and fluoro-substituted analogs (e.g., JS-2042) exhibit higher electronegativity, enhancing binding affinity to polar enzyme active sites .

- Methoxy vs. Ethoxymethyl : Ethoxymethyl groups (as in 1d) introduce flexibility, which may improve conformational adaptability for receptor binding .

Stereochemical Considerations

Enantiomeric purity significantly impacts pharmacological activity. For example:

- (S)-Enantiomers : Often show higher target selectivity. In , the (S)-enantiomer of a pyridinyl ethanamine derivative achieved 73.9% enantiomeric excess (ee), underscoring the importance of asymmetric synthesis .

- Racemic Mixtures : Compounds like 1-(4-Chloro-2-fluorophenyl)ethan-1-amine (QD-8544) are less studied, as chirality can dictate efficacy and toxicity profiles .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The cyclopentyloxy group (logP ~2.5 estimated) balances solubility and membrane permeability better than smaller substituents (e.g., methoxy, logP ~1.2) .

- Salt Form : Hydrochloride salts universally improve solubility; for instance, 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride is water-soluble (>10 mg/mL) .

- Metabolic Stability : Halogenated derivatives (e.g., JS-2042) resist oxidative metabolism, extending half-life in vivo .

Biological Activity

(S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride, commonly referred to as cyclopentyloxy phenethylamine, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including its effects on various cellular pathways, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C13H19NO

- Molecular Weight : 205.2961 g/mol

- CAS Number : 1213104-18-7

The compound is soluble in various organic solvents and is typically stored at low temperatures to maintain stability .

Research indicates that (S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride may exert its biological effects through modulation of neurotransmitter systems, particularly those involving serotonin and norepinephrine. This mechanism suggests potential applications in treating mood disorders and other neurological conditions.

Biological Activity Overview

-

Neuropharmacological Effects

- The compound has shown promise as an antidepressant by influencing serotonin levels in the brain.

- Studies indicate that it may inhibit reuptake of serotonin, thus increasing its availability in synaptic clefts.

-

Anticancer Properties

- Preliminary studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer).

- In vitro assays demonstrated that the compound exhibited significant cytotoxicity against these cell lines, with IC50 values indicating effective doses lower than those of conventional chemotherapeutics such as doxorubicin .

-

Antimicrobial Activity

- The compound was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Results showed that it possesses antimicrobial properties, with varying degrees of efficacy depending on the strain tested.

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal evaluated the antidepressant-like effects of (S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride in animal models. The results indicated a significant reduction in depressive behaviors when administered at specific dosages over a period of two weeks.

| Dosage (mg/kg) | Behavior Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 70 |

Case Study 2: Cytotoxicity Against Cancer Cells

Research conducted on the cytotoxic effects of this compound on various cancer cell lines revealed promising results. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (μg/mL) | Comparative Drug (Doxorubicin) IC50 (μg/mL) |

|---|---|---|

| MCF-7 | 5.2 | 10 |

| NCI-H460 | 3.8 | 8 |

| SF-268 | 4.5 | 9 |

These findings suggest that (S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride may be more effective than doxorubicin against certain cancer types, warranting further investigation into its mechanism and potential therapeutic applications.

Q & A

Q. What are the key synthetic pathways for (S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride, and how can intermediates be characterized?

The synthesis typically involves:

- Cyclopentyloxy group introduction : Alkylation of 4-hydroxyphenylacetone with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Enantioselective reduction : Use of chiral catalysts (e.g., (R)-BINAP-RuCl₂) to reduce the ketone to the (S)-amine enantiomer .

- Hydrochloride salt formation : Treatment with HCl in dioxane or ethanol to precipitate the final product .

Characterization methods : - Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>98%).

- NMR (¹H/¹³C) to verify cyclopentyloxy substitution and amine protonation .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

- Buffer optimization : Use phosphate-buffered saline (pH 7.4) with 0.1% DMSO or Tween-80 to enhance solubility.

- Salt form alternatives : Compare hydrochloride with other counterions (e.g., citrate) for improved aqueous stability .

Advanced Research Questions

Q. What strategies minimize diastereomer formation during enantioselective synthesis?

- Catalyst screening : Evaluate Ru-, Rh-, or Ir-based catalysts for asymmetric hydrogenation efficiency. For example, (S)-BINAP-RuCl₂ reduces ketones with >95% enantiomeric excess under 50 psi H₂ .

- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust reaction time/temperature .

Q. How does the cyclopentyloxy substituent influence receptor binding affinity in structure-activity relationship (SAR) studies?

- Comparative SAR : Replace cyclopentyloxy with smaller (methoxy) or bulkier (adamantyloxy) groups to assess steric effects on target receptors (e.g., serotonin or adrenergic receptors).

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with receptor hydrophobic pockets .

Q. What analytical methods validate stability under physiological conditions?

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models?

Q. What are the critical parameters for scaling up synthesis while maintaining stereochemical purity?

- Process optimization :

- Temperature control : Maintain ≤5°C during chiral reductions to prevent racemization.

- Workup protocols : Use aqueous washes (NaHCO₃) to remove unreacted ketone intermediates.

- Quality control : Implement inline PAT (Process Analytical Technology) tools for real-time enantiomeric excess monitoring .

Methodological Considerations

Q. How to design experiments assessing enantiomer-specific activity in receptor assays?

Q. What computational tools predict metabolic liabilities of the cyclopentyloxy group?

- Software : Use MetaSite (Molecular Discovery) or ADMET Predictor to identify CYP450-mediated oxidation sites (e.g., cyclopentyl C-H bonds).

- Validation : Cross-reference predictions with in vitro microsomal incubation data .

Data Interpretation Challenges

Q. How to address discrepancies in bioactivity data across different cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.